4-Fluoro-2-(methylsulfonyl)phenylboronic acid
Overview
Description
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is a heteroaryl boronic acid . It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .
Molecular Structure Analysis
The molecular formula of this compound is C7H8BFO4S . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
This compound may be used as a reagent for sequential Suzuki cross-coupling reactions and copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 218.01 . The compound is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Scientific Research Applications
Synthesis and Chemical Reactions
4-Fluoro-2-(methylsulfonyl)phenylboronic acid is involved in various synthesis and chemical reaction studies, highlighting its utility in creating complex molecular structures. For instance, it has been utilized in the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials. The synthesis approach developed by Qiu et al. (2009) offers a more accessible method for producing this compound, avoiding the use of expensive palladium and toxic phenylboronic acid, which previously limited large-scale production (Qiu, Gu, Zhang, & Xu, 2009).
Environmental and Material Science
The compound has been implicated in environmental and material science research, particularly in studies related to fluorinated materials and their impact on the environment. Bao et al. (2020) investigated the degradability of 6:2 Fluorotelomer sulfonic acid, a compound related to perfluorinated substances, under various treatments. Their findings suggest that compounds like this compound could play a role in developing more environmentally friendly materials and understanding the degradation pathways of fluorinated compounds (Bao, Deng, Cagnetta, Huang, & Yu, 2020).
Polymer and Electrolyte Membrane Development
In the field of polymer science, new monomers containing phenyl groups have been synthesized for the development of polymer electrolyte membranes. Research by Li et al. (2010) on sulfonated poly(arylene ether sulfone) copolymers demonstrates the potential of using compounds like this compound in creating advanced materials with specific properties, such as high ionic conductivity, which are essential for applications in fuel cells and other electrochemical devices (Li, Shin, Hwang, Lee, & Guiver, 2010).
Advanced Organic Synthesis
The compound is also significant in the realm of advanced organic synthesis. For example, Miyatake et al. (1997) described the synthesis and characterization of poly(thiophenylenesulfonic acid), a novel class of polyaromatic electrolyte. Their work illustrates the versatility of compounds like this compound in synthesizing polymers with high sulfonation levels, leading to materials with excellent proton conductivity, which is crucial for various technological applications (Miyatake, Shouji, Yamamoto, & Tsuchida, 1997).
Recognition and Sensing Applications
In another intriguing application, Sawada et al. (2000) explored the self-assembled aggregates of fluoroalkylated end-capped oligomers for selective recognition of hydrophilic amino and N,N-dimethylamino compounds. Their findings highlight the potential of using this compound derivatives in designing sensor materials capable of selective interaction with specific chemical species, which is valuable for environmental monitoring, diagnostics, and chemical sensing (Sawada, Yoshino, Kurachi, Kawase, Takishita, & Tanedani, 2000).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-(methylsulfonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid moiety of this compound forms a reversible covalent bond with the active site serine residue of these enzymes, leading to their inhibition. This interaction is of particular interest in the development of therapeutic agents targeting protease-related diseases .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases, which are enzymes that play key roles in signal transduction pathways. By inhibiting specific kinases, this compound can alter the phosphorylation status of target proteins, thereby affecting downstream signaling events and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of a covalent bond between the boronic acid group and the active site of target enzymes. This covalent interaction leads to the inhibition of enzyme activity, which can have downstream effects on various biochemical pathways. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may undergo hydrolysis or other degradation reactions over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have identified threshold doses at which the compound transitions from being therapeutically beneficial to potentially harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to specific cellular compartments. The distribution of this compound can affect its activity and efficacy, as well as its potential side effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular processes. The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules .
Properties
IUPAC Name |
(4-fluoro-2-methylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVXXYBTIPXTRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)S(=O)(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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